![molecular formula C18H18ClN5OS B2580079 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 905764-89-8](/img/structure/B2580079.png)

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

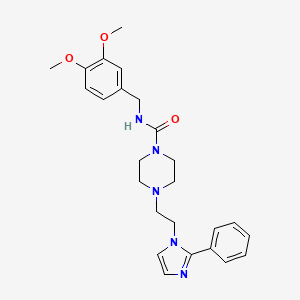

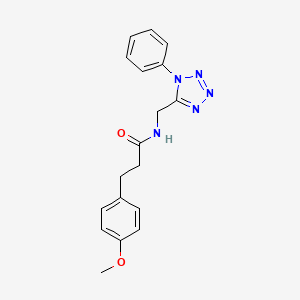

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The molecular formula of the compound is C11H13N5OS and it has a molecular weight of 263.32 .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . A series of 1,2,4-triazole derivatives have been synthesized under green chemistry conditions using lemon juice as an acidic catalyst . The structures of the realized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Molecular Structure Analysis

The molecular structure of the compound can be determined by techniques such as NMR and MS analysis . The structure of the compound involves a 1,2,4-triazole ring, which is a unique structure with properties that have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. For instance, reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various analytical techniques. The compound has a molecular weight of 263.32 and its molecular formula is C11H13N5OS .Scientific Research Applications

Synthesis and Structural Elucidation of Derivatives

A series of acetamide derivatives, including compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide, have been synthesized. These compounds have been studied for their structural properties using various spectroscopic methods and tested for their antibacterial, antifungal, and anti-tuberculosis activities (Mahyavanshi, Parmar, & Mahato, 2011).

Antitumor Activity

Design, Synthesis, and Antitumor Activity

Research on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, which are structurally related to the compound of interest, has demonstrated promising in vitro antitumor activity against various cell lines. These compounds have been evaluated using the methylthiazole trazolium (MTT) assay to determine their effectiveness (Hu, Hou, Xie, & Huang, 2008).

Antimicrobial Studies

Synthesis and Antimicrobial Studies of N-substituted Sulfanilamide Derivatives

A variety of sulfanilamide derivatives, including structures similar to the compound , have been synthesized and characterized. These compounds have been evaluated for their antibacterial and antifungal activities against different bacterial and fungal strains (Lahtinen et al., 2014).

Antiviral and Virucidal Activity

Synthesis and Evaluation of Antiviral and Virucidal Activity

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and tested for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. These compounds have shown potential in reducing viral replication in the tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Compounds containing the 1,2,4-triazole ring, similar to our compound of interest, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These compounds are known to interact with a variety of enzymes, proteins, and other biomolecules, but the specific interactions of our compound of interest remain to be determined .

Cellular Effects

Similar triazole compounds have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-12-14(19)8-5-9-15(12)21-17(25)11-26-18-23-22-16(24(18)20)10-13-6-3-2-4-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNVULALGNDUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)

![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2580013.png)

![2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine](/img/structure/B2580016.png)